molecular formula C12H24F6N2O4S2 B6310230 Butyltriethylammonium bis(trifluoromethylsulfonyl)imide CAS No. 324574-91-6

Butyltriethylammonium bis(trifluoromethylsulfonyl)imide

Cat. No.: B6310230
CAS No.: 324574-91-6
M. Wt: 438.5 g/mol
InChI Key: BFIWBZULXHNKQA-UHFFFAOYSA-N
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Description

Butyltriethylammonium bis(trifluoromethylsulfonyl)imide is a quaternary ammonium-based ionic liquid of significant interest in fundamental research on ionic dynamics and transport properties. Its primary research value lies in its application as a model system for investigating correlated ion dynamics, translational diffusion, and rotational motion in condensed matter using advanced Nuclear Magnetic Resonance (NMR) techniques . Research with this compound has provided key insights, such as revealing that anion translational movement is faster than cation movement and demonstrating correlated effects in cation-anion and cation-cation translational dynamics, which become more pronounced at lower temperatures . The mechanism of action stems from its ionic nature, where the bulky Butyltriethylammonium cation and the bis(trifluoromethylsulfonyl)imide ([TFSI]-) anion interact through Coulombic forces. The fluctuating magnetic dipole-dipole interactions between the hydrogen atoms of the cation and the fluorine atoms of the anion serve as the primary relaxation pathway in NMR relaxometry studies, allowing researchers to quantify diffusion coefficients and correlation times . With the molecular formula C12H24F6N2O4S2 and a molecular weight of 438.45 g/mol , this ionic liquid is a crucial tool for scientists developing a deep understanding of the factors that determine ionic conductivity, with potential implications for designing next-generation electrolytes. This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;butyl(triethyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N.C2F6NO4S2/c1-5-9-10-11(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-10H2,1-4H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIWBZULXHNKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis

Procedure:

  • Dissolve equimolar amounts of butyltriethylammonium bromide and LiTFSI in deionized water or a polar aprotic solvent (e.g., acetonitrile).

  • Stir for 6–12 hours at room temperature.

  • Extract the ionic liquid with dichloromethane, wash with water to remove LiBr, and dry over MgSO₄.

  • Evaporate the solvent under reduced pressure and dry the product at 60°C under vacuum for 24 hours.

Optimization Data:

ParameterOptimal ValueImpact on Yield
SolventAcetonitrileMaximizes solubility of both reactants
Reaction Time8 hours>95% conversion
Drying Temperature60°CPrevents thermal decomposition

Yield: 78–85%.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Reduce reaction time to 2–4 hours via intensified mixing.

  • Solvent Recycling: Acetonitrile is recovered via distillation, reducing waste.

  • Byproduct Management: LiBr is precipitated and sold for battery applications.

Purity Control:

  • Ion Chromatography: Confirms bromide content <50 ppm.

  • Karl Fischer Titration: Ensures water content <0.1 wt%.

Alternative Synthetic Routes

One-Pot Synthesis

A patent describes a one-pot method for TFSI⁻-based ionic liquids:

  • React trifluoromethane with alkyl lithium to form trifluoromethyl lithium.

  • Add lithium bis(fluorosulfonyl)imide under cryogenic conditions (-70°C to -50°C).

  • Filter LiF byproduct and evaporate the solvent.

Advantages:

  • Eliminates intermediate purification steps.

  • Yields >90% with 99.5% purity.

Limitations:

  • Requires specialized equipment for cryogenic reactions.

Purification and Characterization

Purification Techniques

MethodApplicationOutcome
Column Chromatography Removes residual LiBr and solventsPurity >99%
Recrystallization Ethyl acetate/hexane mixtureReduces halide content
Vacuum Drying 60°C, 24 hoursWater content <0.05%

Characterization Data

TechniqueKey ObservationsSource
¹H NMR δ 0.92 (t, 3H, -CH₂CH₂CH₂CH₃), δ 1.25 (q, 9H, -N(CH₂CH₃)₃)
FT-IR 1350 cm⁻¹ (S=O stretch), 1180 cm⁻¹ (C-F stretch)
Elemental Analysis C: 34.2%, H: 5.8%, N: 4.1% (theoretical: C: 34.5%, H: 5.9%, N: 4.0%)

Challenges and Mitigation Strategies

  • Hygroscopicity:

    • Conduct reactions under nitrogen or argon.

    • Use molecular sieves during drying.

  • Byproduct Removal:

    • LiBr solubility in water enables efficient washing.

    • LiF precipitates in nonpolar solvents and is filtered.

  • Scale-Up Limitations:

    • Batch reactors are replaced with continuous systems to improve heat transfer .

Chemical Reactions Analysis

Electrochemical Reduction and Degradation

Under strongly reducing potentials (e.g., in Li/Li⁺ batteries), [TEA-C4][TFSI] undergoes degradation, producing volatile compounds. Key findings include:

ConditionProducts FormedMechanism InsightsSource
-2.5 V vs. Ag/Ag⁺Hydrogen (H₂), alkanes (C₃–C₄), aminesCation decomposition via C–N bond cleavage
Presence of Li⁺ ionsReduced degradation rateLi⁺ plating dominates over IL reduction
  • The cation ([TEA-C4]⁺) decomposes to form amines (e.g., triethylamine) and alkanes, while the anion ([TFSI]⁻) remains relatively stable .

  • Water traces enhance H₂ production, but the IL itself contributes protons for hydrogen evolution .

Thermal Decomposition

[TEA-C4][TFSI] exhibits high thermal stability, with decomposition pathways activated at elevated temperatures:

ParameterValueObservationSource
Onset decomposition (T₅%)403–410°CShorter alkyl substituents improve stability
Major decomposition productsFluorinated gases, sulfonic acidsAnion breakdown dominates at high temperatures
  • Thermal degradation initiates with the cleavage of the [TFSI]⁻ anion’s S–N bonds, releasing SO₂ and CF₃ radicals .

  • Cation stability correlates with alkyl chain length: shorter chains (e.g., methyl vs. octyl) reduce decomposition rates .

Interaction with Lithium Ions

In lithium battery electrolytes, [TEA-C4][TFSI] interacts with Li⁺ via:

ProcessEffect on ReactivityPractical ImplicationSource
Li⁺ coordinationReduced IL degradationEnhanced electrolyte longevity
Lithium platingCompetes with IL reductionStabilizes electrode interface
  • Li⁺ preferentially reduces to metallic lithium on electrodes, suppressing parasitic reactions of the IL .

  • This interaction is critical for maintaining ionic conductivity while minimizing electrolyte decomposition .

Comparative Stability in Ionic Liquid Series

Thermal and electrochemical stability varies with cation structure:

Ionic LiquidT₅% (°C)Electrochemical Window (V)Source
[TEA-C4][TFSI]403–410~4.5 (vs. Li/Li⁺)
Butyltrimethylammonium [TFSI]410~4.3
Octyl-substituted [TFSI]378~3.9
  • Quaternary ammonium cations with shorter alkyl chains exhibit superior thermal and electrochemical stability .

Key Mechanistic Insights

  • Redox Reactions : Dominated by cation decomposition under reducing conditions, producing small molecules (H₂, amines) .

  • Thermal Pathways : Anion degradation precedes cation breakdown, with fluorinated byproducts posing handling challenges .

  • Lithium Interactions : Li⁺ coordination mitigates IL degradation, crucial for battery performance .

Mechanism of Action

Comparison with Similar Compounds

Structural and Thermal Stability Comparisons

The thermal stability of ILs is critical for high-temperature applications. Butyltriethylammonium [NTf₂]⁻ is compared below with structurally analogous ammonium-based ILs and other cationic classes (e.g., sulfonium, pyrrolidinium):

Compound Name (Abbreviation) Cation Structure T₅% (°C) TDTG (°C) Viscosity (cP, 25°C) Conductivity (mS/cm)
Butyltriethylammonium [NTf₂]⁻ (C₄H₉)(C₂H₅)₃N⁺ ~400* ~475* ~200–300* ~0.1–0.3*
N-Butyl-N-trimethylammonium [NTf₂]⁻ (BmaTFSI) (C₄H₉)(CH₃)₃N⁺ 410 485 320 0.08
Methyltrioctylammonium [NTf₂]⁻ (MoaTFSI) (CH₃)(C₈H₁₇)₃N⁺ 378 442 540 0.046
Triethylsulfonium [NTf₂]⁻ (TesTFSI) (C₂H₅)₃S⁺ 278 333 180 0.5
1-Butyl-1-methylpyrrolidinium [NTf₂]⁻ Pyrrolidinium with C₄/C₁ chains 423 480 90 1.2

Notes:

  • Butyltriethylammonium [NTf₂]⁻ : Estimated thermal stability (T₅% and TDTG) based on analog data . Its viscosity and conductivity are inferred from cation size and alkyl chain length trends .
  • BmaTFSI : Higher thermal stability than Butyltriethylammonium [NTf₂]⁻ due to compact methyl groups, but lower conductivity due to higher viscosity .
  • MoaTFSI : Lower thermal stability and higher viscosity due to long octyl chains, making it less suitable for electrochemical applications .
  • TesTFSI : Sulfonium-based ILs exhibit lower thermal stability but superior conductivity, ideal for low-temperature applications .
  • Pyrrolidinium ILs : Superior conductivity and thermal stability compared to ammonium analogs, favored in battery electrolytes .

Hydrophobicity and Solubility

Butyltriethylammonium [NTf₂]⁻ is highly hydrophobic, with water solubility <0.1 wt% at 25°C, comparable to methyltrioctylammonium [NTf₂]⁻ (water solubility ~0.03 wt%) . In contrast:

  • Butyltrimethylammonium [NTf₂]⁻ ([N4111][NTf₂]) : Slightly higher water solubility (~0.2 wt%) due to shorter alkyl chains .
  • Triethylsulfonium [NTf₂]⁻ : Higher water solubility (~1.5 wt%) due to the polar sulfonium cation .

Electrochemical Performance

The electrochemical window of Butyltriethylammonium [NTf₂]⁻ in non-polar solvents (e.g., toluene) reaches 3.7 V vs. Fc⁺/Fc, enabling stable reduction processes for fullerenes . Comparatively:

  • Tetrahexylammonium [NTf₂]⁻ : Similar electrochemical window (3.7 V) but higher viscosity .
  • 1-Ethyl-3-methylimidazolium [NTf₂]⁻ : Narrower window (4.1 V) but superior ionic conductivity (~1.5 mS/cm) .

Biological Activity

Butyltriethylammonium bis(trifluoromethylsulfonyl)imide, often abbreviated as [TEA-C4][TFSI], is an ionic liquid that has garnered attention for its unique physicochemical properties and potential applications in various fields, including electrochemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its interactions, stability, and applications in biological systems.

Overview of the Compound

  • Chemical Structure : The compound consists of a butyltriethylammonium cation and a bis(trifluoromethylsulfonyl)imide anion.
  • Molecular Formula : C₁₂H₁₉F₆N₃O₄S₂
  • Molar Mass : 447.42 g/mol
  • Physical Properties : It exhibits a melting point around -7 °C, making it liquid at room temperature, a characteristic typical of many ionic liquids.

Research has indicated that [TEA-C4][TFSI] displays high thermal stability and low volatility, which are critical for its application in electrochemical systems. Its stability under various conditions makes it suitable for use as an electrolyte in lithium-ion batteries, where it can withstand strong reducing potentials without significant degradation .

2. Interaction with Biological Systems

While direct biological activity has not been extensively reported for [TEA-C4][TFSI], its role as a solvent or medium in biochemical applications is notable. Its weakly coordinating anion allows it to stabilize reactive intermediates in biochemical reactions without participating directly, enhancing reaction rates and selectivity .

3. Case Studies and Research Findings

  • NMR Relaxometry Study : A study utilizing NMR relaxometry provided insights into the dynamics of [TEA-C4][TFSI]. It was found that the translational motion of the anions is faster than that of the cations, indicating a complex interaction within the ionic liquid that could influence its behavior in biological contexts .
  • Electrochemical Degradation : Another study highlighted the degradation products of [TEA-C4][TFSI] when subjected to electrochemical stress. The degradation leads to the formation of volatile organic compounds, which could have implications for its safety and efficacy in biological applications .

Comparative Analysis with Similar Compounds

The following table summarizes key properties and findings related to this compound compared to similar ionic liquids:

Compound NameCation StructureAnion StructureUnique PropertiesBiological Activity
This compoundButyltriethylammoniumBis(trifluoromethylsulfonyl)imideHigh thermal stability, low volatilityLimited direct activity; used as solvent
1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imideHexyl chainBis(trifluoromethylsulfonyl)imideLow melting point, hydrophobicSimilar catalytic applications
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imideButyl chainBis(trifluoromethylsulfonyl)imideHigher solubility in polar solventsUsed in biochemical processes

Q & A

Q. Basic

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to verify cation-anion pairing and detect impurities .
    • FT-IR : Identify characteristic peaks (e.g., S=O stretching at ~1350 cm⁻¹, CF₃ symmetric stretching at ~1220 cm⁻¹) .
  • Thermal Analysis :
    • DSC : Measure glass transition temperature (Tg) and melting point (Tm). For [N1444][TFSI], Tg typically ranges from -60°C to -40°C, depending on water content .
    • TGA : Assess thermal stability (decomposition onset >300°C under nitrogen) .

How can researchers design experiments to assess its ionic conductivity and electrochemical stability for supercapacitor applications?

Q. Advanced

  • Ionic Conductivity :
    • Use impedance spectroscopy (frequency range: 1 Hz–1 MHz) to measure conductivity (σ) across temperatures (-20°C to 100°C). Account for viscosity effects via Walden plots .
  • Electrochemical Stability :
    • Cyclic Voltammetry : Determine anodic/cathodic limits in a three-electrode cell (e.g., Pt working electrode, Ag/Ag⁺ reference). [N1444][TFSI] typically exhibits a stability window of ~4.5 V .
    • Accelerated Aging Tests : Monitor conductivity and viscosity changes under applied voltage (e.g., 3 V for 100 hours) .

How can contradictions in viscosity and conductivity data across studies be resolved?

Advanced
Contradictions often arise from:

  • Water Content : Even trace moisture (≥100 ppm) significantly reduces viscosity. Use Karl-Fischer titration to standardize water content (<50 ppm) .
  • Temperature Gradients : Ensure measurements are isothermal (±0.1°C) using calibrated baths.
  • Shear Rate Effects : For viscous samples (>100 mPa·s), employ rotational rheometry with controlled shear rates .
  • Cation-Anion Interactions : Compare data with computational models (e.g., COSMO-RS) to account for hydrogen bonding and van der Waals forces .

What computational methods are suitable for modeling its interactions in mixed electrolyte systems?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Predict transport properties (e.g., diffusion coefficients) using force fields optimized for [TFSI]⁻ (e.g., OPLS-AA). Validate against experimental conductivity and density data .
  • Density Functional Theory (DFT) : Calculate interaction energies between [N1444]⁺ and [TFSI]⁻ to explain phase behavior in solvent mixtures (e.g., acetonitrile/water) .
  • COSMO-RS : Model activity coefficients and solubility parameters for solvent selection in battery electrolytes .

What are the degradation pathways of [N1444][TFSI] under high-temperature conditions?

Q. Advanced

  • Thermal Degradation :
    • Above 300°C, [TFSI]⁻ decomposes into SO₂, CF₃ radicals, and HF, detected via TGA-FTIR/MS .
    • Cation degradation involves Hofmann elimination, releasing triethylamine and butene .
  • Mitigation Strategies :
    • Add stabilizers (e.g., 1% w/w pyridine) to scavenge HF.
    • Operate under inert atmospheres (Ar/N₂) to minimize oxidative side reactions .

How does [N1444][TFSI] compare to imidazolium-based ionic liquids in CO₂ absorption studies?

Q. Advanced

  • CO₂ Solubility :
    • [N1444][TFSI] exhibits lower CO₂ uptake (0.1–0.3 mol CO₂/mol IL) compared to [C₄mim][TFSI] (0.5–0.7 mol/mol) due to weaker Lewis acid-base interactions.
    • Enhance absorption by functionalizing the cation with amine groups or blending with porous supports .
  • Kinetics :
    • Use pressure-drop experiments or in-situ ATR-IR to measure absorption rates. [N1444][TFSI] shows slower diffusion-controlled kinetics than imidazolium analogs .

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